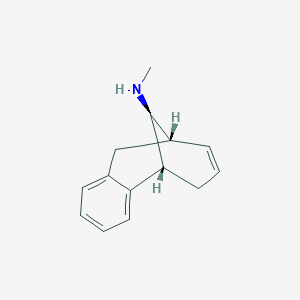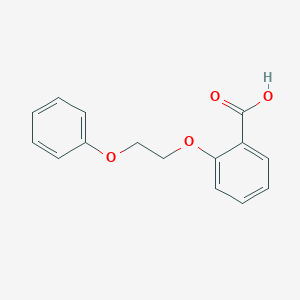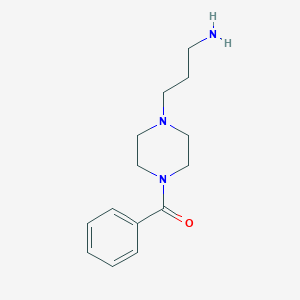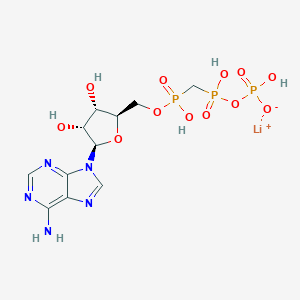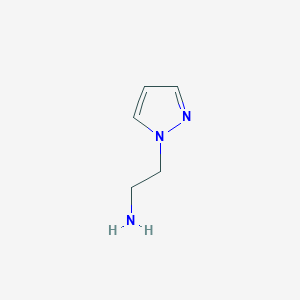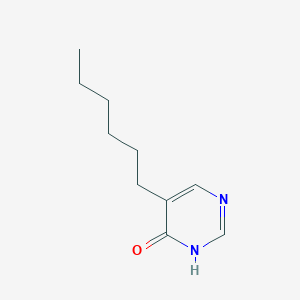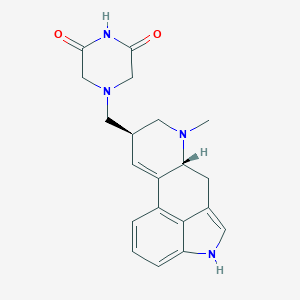
Romergoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Romergoline is a synthetic ergot derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It belongs to the class of dopamine receptor agonists and has been shown to exhibit a high affinity for the D2 and D3 receptor subtypes. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of Romergoline involves its binding to the dopamine D2 and D3 receptor subtypes. The compound acts as an agonist at these receptors, leading to an increase in dopamine transmission in the brain. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition.
生化和生理效应
Romergoline has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the release of dopamine in the brain, leading to an increase in dopamine transmission. This results in the activation of the mesocorticolimbic dopaminergic pathway, which is involved in the regulation of mood, behavior, and cognition. In addition, Romergoline has been shown to exhibit neuroprotective properties, reducing the damage caused by oxidative stress in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using Romergoline in lab experiments is its high affinity for the dopamine D2 and D3 receptor subtypes. This makes it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, one of the limitations of using Romergoline in lab experiments is its potential for off-target effects. The compound may also exhibit activity at other receptor subtypes, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of Romergoline. One area of research is the investigation of its potential therapeutic properties in the treatment of hyperprolactinemia and other endocrine disorders. Another area of research is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, depression, and anxiety disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective properties of Romergoline in animal models of Parkinson's disease.
合成方法
Romergoline can be synthesized using various methods, including the condensation of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole, followed by cyclization with sodium hydride. Another method involves the cyclization of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-pyrrole-2,5-dione using potassium tert-butoxide. The compound can also be synthesized using the palladium-catalyzed coupling of 2-bromo-4'-methylacetanilide with 1-(2-bromoethyl)-1H-imidazole.
科学研究应用
Romergoline has been extensively studied for its potential therapeutic properties in various fields of scientific research. It has been shown to exhibit neuroprotective properties in animal models of Parkinson's disease. The compound has also been investigated for its potential use in the treatment of hyperprolactinemia, a condition characterized by high levels of prolactin in the blood. In addition, Romergoline has been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.
属性
CAS 编号 |
107052-56-2 |
|---|---|
产品名称 |
Romergoline |
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
4-[[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione |
InChI |
InChI=1S/C20H22N4O2/c1-23-8-12(9-24-10-18(25)22-19(26)11-24)5-15-14-3-2-4-16-20(14)13(7-21-16)6-17(15)23/h2-5,7,12,17,21H,6,8-11H2,1H3,(H,22,25,26)/t12-,17-/m1/s1 |
InChI 键 |
RJCXNCSJGRUWRW-SJKOYZFVSA-N |
手性 SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
规范 SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)CN5CC(=O)NC(=O)C5 |
其他 CAS 编号 |
107052-56-2 |
同义词 |
4-(9,10-didehydro-6-methylergolin-8-yl)methylpiperazine-2,6-dione FCE 23884 FCE-23884 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



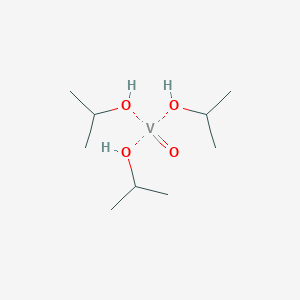
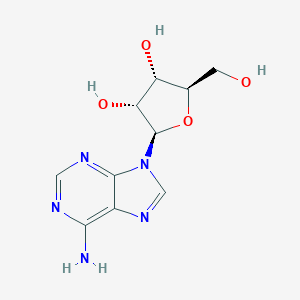
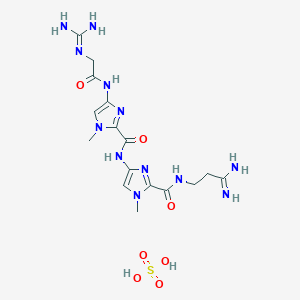
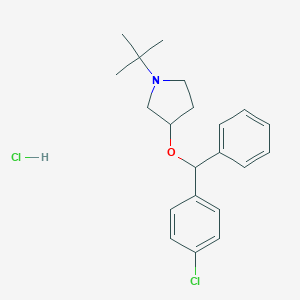
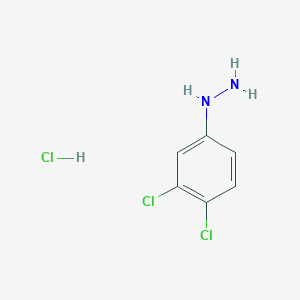
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
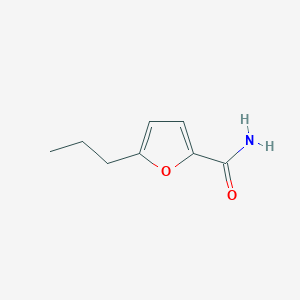
![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)
